MG-132 vs. MG-115: Potency Comparison in Proteasome Inhibition Assays
MG-132 demonstrates superior potency compared to its close structural analog MG-115 in a cell-free 20S proteasome inhibition assay. When assayed using capillary electrophoresis with a fluorogenic substrate, MG-132 achieved a 50% inhibition concentration (IC50) of 40.0 nM, while MG-115 required a higher concentration of 84.7 nM to achieve the same effect [1]. This establishes a 2.1-fold difference in potency, a critical parameter for experiments requiring robust proteasome inhibition at minimal compound concentrations. The direct comparison in the same study eliminates inter-assay variability, confirming MG-132 as the more potent tool compound between these two peptide aldehydes.
| Evidence Dimension | In vitro inhibitory potency (IC50) on 20S proteasome |
|---|---|
| Target Compound Data | IC50 = 40.0 nM |
| Comparator Or Baseline | MG-115: IC50 = 84.7 nM |
| Quantified Difference | MG-132 is 2.1-fold more potent than MG-115 |
| Conditions | Cell-free assay using capillary electrophoresis for screening 20S proteasome inhibitors |
Why This Matters
For applications requiring robust proteasome inhibition at the lowest possible concentration to minimize off-target effects, MG-132 is the preferred peptide aldehyde over MG-115.
- [1] Cheng Y, Li H, Liu H, et al. Capillary electrophoresis for screening of 20S proteasome inhibitors. Electrophoresis. 2009;30(19):3441-3446. View Source
